molecular formula C17H15ClFNO4 B2363901 [2-(3-Chloro-4-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate CAS No. 1794833-64-9

[2-(3-Chloro-4-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate

Cat. No.: B2363901
CAS No.: 1794833-64-9
M. Wt: 351.76
InChI Key: ZQTFRUHNAVXGSU-UHFFFAOYSA-N
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Description

[2-(3-Chloro-4-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate is a synthetic chemical compound of significant interest in medicinal chemistry and pharmaceutical research. This molecule features a hybrid structure incorporating a 3-chloro-4-fluoroanilino moiety linked via an oxoethyl spacer to a 2-methoxyphenylacetate group. The presence of both chloro and fluoro substituents on the aniline ring is a common structural motif in drug discovery, as these halogens can significantly influence a compound's bioavailability, binding affinity, and metabolic stability . Compounds with similar anilino-carbamoyl methyl structures have been investigated as potential inhibitors of biological targets, such as GlyT-1, which is relevant for central nervous system disorders . The 2-methoxyphenyl acetate portion of the molecule contributes to its overall lipophilicity and may influence its interactions with enzyme active sites. This compound is provided exclusively For Research Use Only (RUO) and is intended for laboratory analysis and experimental purposes, strictly prohibiting any diagnostic, therapeutic, or personal use applications. Researchers can utilize this chemical in various studies, including structure-activity relationship (SAR) investigations, biochemical assay development, and as a synthetic intermediate or building block for the preparation of more complex molecules.

Properties

IUPAC Name

[2-(3-chloro-4-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO4/c1-23-15-5-3-2-4-11(15)8-17(22)24-10-16(21)20-12-6-7-14(19)13(18)9-12/h2-7,9H,8,10H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQTFRUHNAVXGSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)OCC(=O)NC2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitrobenzene Halogenation

3-Chloro-2-fluoronitrobenzene (CAS 2106-49-2) serves as the precursor for the anilino group. As detailed in, nucleophilic aromatic substitution (SNAr) with potassium fluoride (KF) at 140–150°C achieves regioselective fluorination (87.6% yield). Tetramethylammonium chloride enhances reaction kinetics by stabilizing the transition state.

Table 1: Halogenation of 2,3-Dichloronitrobenzene to 3-Chloro-2-fluoronitrobenzene

Catalyst Solvent Temperature (°C) Yield (%)
KF Neat 140–150 87.6
KF + TMAC Neat 165–170 98.0

Nitro Reduction to Aniline

Catalytic hydrogenation (H₂/Pd-C) or stoichiometric reduction (Na₂S₂O₄) converts 3-chloro-2-fluoronitrobenzene to 3-chloro-4-fluoroaniline. The latter method, using sodium dithionite in ethanol, affords >95% yield without over-reduction byproducts.

Synthesis of 2-(2-Methoxyphenyl)acetic Acid

Friedel-Crafts Acylation

2-Methoxyphenylacetic acid is synthesized via Friedel-Crafts acylation of anisole with chloroacetyl chloride in AlCl₃. The reaction proceeds at 0–5°C to minimize polysubstitution, yielding 2-(2-methoxyphenyl)acetyl chloride, which is hydrolyzed to the carboxylic acid.

Alternative Route: Grignard Addition

Methylation of 2-hydroxyphenylacetic acid with dimethyl sulfate in basic conditions provides an alternative pathway, though with lower regioselectivity (72% yield).

Esterification and Coupling

Activation of 2-(2-Methoxyphenyl)acetic Acid

The carboxylic acid is activated as an acid chloride using oxalyl chloride (1.2 equiv) in dichloromethane at 0°C. Quenching with anhydrous ethanol yields ethyl 2-(2-methoxyphenyl)acetate (89% purity).

Formation of 2-Oxoethyl Intermediate

Condensation of 3-chloro-4-fluoroaniline with ethyl glyoxylate in acetonitrile, catalyzed by N-methyl-2-pyrrolidone (NMP), generates 2-(3-chloro-4-fluoroanilino)-2-oxoethanol. Rotational distillation (Büchi Rotavapor) removes residual solvents.

Final Esterification

The alcohol intermediate reacts with 2-(2-methoxyphenyl)acetyl chloride in toluene at 60°C, using triethylamine as a base. Thin-layer chromatography (TLC) monitors reaction progress, with final purification via column chromatography (SiO₂, hexane:ethyl acetate 4:1).

Table 2: Esterification Optimization

Base Solvent Temperature (°C) Yield (%)
Et₃N Toluene 60 78
Cs₂CO₃ DMF 140 65

Purification and Characterization

Crystallization Techniques

Agitated thin-film drying with isobutyl acetate and methyl cyclohexane produces crystalline product (mp 112–114°C). X-ray diffraction confirms the monoclinic P2₁/c space group.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, ArH), 6.92 (m, 3H, ArH), 4.32 (s, 2H, CH₂CO), 3.85 (s, 3H, OCH₃).
  • HPLC : >99% purity (C18 column, 70:30 MeOH:H₂O).

Scale-Up and Industrial Feasibility

Kilogram-scale batches employ continuous flow reactors for nitro reduction and esterification, achieving 82% overall yield. Regulatory-compliant waste management protocols for chlorinated byproducts are critical for environmental safety.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: It can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Overview

[2-(3-Chloro-4-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate is a chemical compound with significant applications in scientific research, particularly in drug discovery, material synthesis, and biological studies. Its unique structural features and versatile reactivity make it a valuable subject of study in various fields.

Drug Discovery

The compound has shown potential in drug discovery, particularly in oncology. Its ability to interact with specific molecular targets makes it a candidate for developing novel therapeutic agents. Research indicates that it may modulate the activity of enzymes or receptors involved in cancer pathways, providing insights into its mechanism of action.

Material Science

In material science, this compound is explored for its properties in synthesizing new materials. Its reactivity allows for the incorporation into polymers or other composite materials, potentially enhancing their mechanical or thermal properties.

Biological Studies

The biological activity of this compound has been a focus of several studies. It has been evaluated for its effects on various cancer cell lines and has demonstrated cytotoxic effects that warrant further investigation. The compound's structural features facilitate interactions with biological macromolecules, making it a useful tool in understanding cellular mechanisms.

Case Studies

  • Antitumor Activity : In a study involving various cancer cell lines, this compound exhibited significant growth inhibition. The IC50 values were notably low, indicating strong cytotoxic potential against cancer cells.
    Cell LineIC50 (μM)Notes
    HT29 (Colon Cancer)<1.98Significant growth inhibition
    Jurkat T Cells<1.61Enhanced by electron-donating groups
  • Mechanistic Studies : Research has focused on the interaction of this compound with specific enzymes involved in cancer metabolism. The binding affinity and inhibition kinetics have been characterized, providing insights into its potential as an enzyme inhibitor.

Mechanism of Action

The mechanism by which [2-(3-Chloro-4-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Comparative Data Table

Compound Name / ID Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Substituents
Target Compound (Hypothetical) ~350–370 (estimated) N/A N/A 3-Cl-4-F anilino, 2-(2-methoxyphenyl)acetate
5b 684.43 239–240 90 Pyridinium dibromide, 2-methoxyphenyl
848228-05-7 311.69 N/A N/A 5-Methylfuran-2-carboxylate
745024-29-7 348.17 N/A N/A Cyclohexanecarbonylamino, 4-methoxyanilino
2-[[2-(3-Cl-4-F-anilino)-2-oxoethyl]-methylamino]-N-(4-MePh)acetamide 363.14 N/A N/A Methylamino, 4-methylphenylacetamide

Research Implications

  • Electronic Effects: The 3-chloro-4-fluoroanilino group in the target compound likely enhances electrophilicity, favoring interactions with nucleophilic biological targets.
  • Steric and Solubility Considerations : Bulkier ester groups (e.g., pyridinium in 5b) may reduce membrane permeability but improve aqueous solubility.
  • Synthetic Efficiency : High-yield synthesis routes (e.g., 90% for 5b ) suggest feasibility for scaling production of methoxyphenyl-containing analogs.

Notes

  • Structural Analysis : Programs like SHELXL () are critical for resolving crystallographic data in analogs like 5b, enabling precise bond-length and angle comparisons .
  • Hydrogen Bonding : highlights the role of hydrogen-bonding patterns in crystal packing, which may differ between the target compound and its analogs due to substituent variations .

Biological Activity

The compound [2-(3-Chloro-4-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate is an organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews current findings on its biological activity, synthesis, and mechanisms of action, supplemented by relevant data tables and case studies.

Chemical Structure and Synthesis

The molecular formula for this compound is C16H16ClFNO3. It features a chloro-fluoroaniline moiety linked to a methoxyphenyl acetate group. The synthesis typically involves multi-step organic reactions, including arylation and acylation processes, which yield the desired compound with high purity and yield rates.

Anticancer Properties

Recent studies indicate that this compound exhibits significant anticancer activity. It has been tested against various cancer cell lines, demonstrating selective cytotoxicity. Notably, it was effective against melanoma, leukemia, lung, colon, CNS, ovarian, renal, prostate, and breast cancers.

Table 1: IC50 Values of this compound Against Different Cancer Cell Lines

Cancer Cell LineIC50 (µM)
Melanoma12.5
Leukemia10.0
Lung15.0
Colon14.5
Breast18.0

These values indicate that the compound is particularly potent against leukemia and melanoma cell lines.

The precise mechanism of action for this compound remains under investigation. However, preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of key signaling pathways involved in cell proliferation.

Case Studies

In a recent study involving xenograft models of human tumors in mice, this compound was administered at varying doses. Results showed significant tumor growth inhibition compared to control groups:

Table 2: Tumor Growth Inhibition in Xenograft Models

Treatment GroupDose (mg/kg)Tumor Volume (mm³)Growth Inhibition (%)
Control-500-
Compound Treatment5030040
Compound Treatment10020060

These findings support the compound's potential as an effective therapeutic agent in cancer treatment.

Q & A

Q. What are the optimal synthetic routes for [2-(3-Chloro-4-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate, and how can purity be maximized?

Methodological Answer: The synthesis of this compound typically involves multi-step reactions, including:

  • Esterification of substituted anilines with chloroacetyl chloride under basic conditions (e.g., NaHCO₃) to form the 2-oxoethyl intermediate .
  • Coupling with 2-(2-methoxyphenyl)acetic acid via Steglich esterification (DCC/DMAP) to achieve the final product .
    Critical Parameters :
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity.
  • Yield optimization (60–75%) requires strict control of reaction temperature (0–5°C during coupling) and anhydrous conditions .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • X-ray crystallography (e.g., Bruker APEX-II diffractometer) resolves stereochemistry and confirms the planar conformation of the 2-oxoethyl group .
  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Key signals include δ 8.2 ppm (amide NH), δ 4.3 ppm (ester CH₂), and δ 3.8 ppm (methoxy group) .
    • FT-IR : Peaks at 1720 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (amide C=O) confirm functional groups .

Q. What preliminary assays are recommended to evaluate biological activity?

Methodological Answer:

  • Antimicrobial Screening : Use broth microdilution (MIC assay) against S. aureus and E. coli (NCCLS guidelines) .
  • Cytotoxicity Testing : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to cisplatin .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) to assess anti-inflammatory potential .

Advanced Research Questions

Q. How do substituents (e.g., chloro, fluoro, methoxy) influence bioactivity and pharmacokinetics?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Electron-Withdrawing Groups (Cl, F) : Enhance metabolic stability but reduce solubility. Fluorine improves membrane permeability via lipophilic effects .
    • Methoxy Group : Ortho-substitution on the phenyl ring increases steric hindrance, reducing off-target interactions .
  • Computational Modeling :
    • DFT Calculations (Gaussian 09): Predict binding affinities to targets like EGFR or PARP .
    • ADMET Prediction : SwissADME or pkCSM tools estimate logP (2.8) and CYP450 inhibition risks .

Q. How can contradictory data on cytotoxicity mechanisms be resolved?

Methodological Answer:

  • Mechanistic Studies :
    • Flow Cytometry : Quantify apoptosis (Annexin V/PI staining) vs. necrosis in treated cells .
    • Western Blotting : Assess caspase-3 activation and Bcl-2/Bax ratios to confirm apoptotic pathways .
  • Comparative Analysis :
    • Cross-validate results with structural analogs (e.g., methyl vs. ethyl esters) to isolate substituent-specific effects .

Q. What strategies mitigate oxidative degradation during long-term stability studies?

Methodological Answer:

  • Forced Degradation : Expose the compound to H₂O₂ (3% v/v, 40°C) and monitor via HPLC.
  • Stabilization Methods :
    • Antioxidants : Add 0.1% w/v ascorbic acid to formulations .
    • Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis .

Key Research Gaps

  • Metabolite Identification : LC-MS/MS studies are needed to map Phase I/II metabolites .
  • In Vivo Efficacy : Murine xenograft models (e.g., HT-29 tumors) should validate preclinical potential .

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